

Spectroscopic Characterization of Cyanogen Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyanogen fluoride**

Cat. No.: **B072782**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **cyanogen fluoride** (FCN), a highly reactive and toxic gas with applications in organic synthesis. The document details its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. Due to its hazardous nature, including toxicity and explosivity, all experimental manipulations of **cyanogen fluoride** require specialized equipment and stringent safety protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **cyanogen fluoride**, providing a reference for its identification and characterization.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode	Frequency (cm ⁻¹)	Description
C≡N Stretch	~2290	Strong, characteristic nitrile absorption.
C-F Stretch	~1078	Strong absorption, appears as a doublet with a separation of approximately 24 cm ⁻¹ . ^[1]
Bending Mode	~451	Triplet band. ^[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Notes
¹⁹ F	80	Triplet	32-34 Hz	The triplet arises from coupling with the ¹⁴ N nucleus (spin I=1). This splitting collapses to a singlet near the freezing point of cyanogen fluoride. [1] [2]

Note: ¹³C NMR data for **cyanogen fluoride** is not readily available in the literature, likely due to the challenges in handling the compound and the quadrupolar relaxation effects of the adjacent nitrogen atom.

Table 3: Mass Spectrometry (MS) Data

Parameter	Value	Method
Molar Mass	45.0158 g/mol	-
Exact Mass	45.001477166 Da	High-Resolution Mass Spectrometry
Ionization Energy	13.32 ± 0.01 eV	Photoionization Mass Spectrometry[3]
Key Fragment Appearance Energies		
CF ⁺	16.35 eV	Photoionization Mass Spectrometry[3]
CN ⁺	19.21 ± 0.02 eV	Photoionization Mass Spectrometry[3]

Experimental Protocols

The following sections outline the methodologies for the synthesis of **cyanogen fluoride** and its subsequent spectroscopic analysis. Extreme caution must be exercised at all stages of these procedures.

Synthesis of Cyanogen Fluoride via Pyrolysis

Cyanogen fluoride is synthesized by the pyrolysis of cyanuric fluoride ($\text{C}_3\text{N}_3\text{F}_3$).[2]

Apparatus:

- High-temperature tube furnace (capable of reaching 1300 °C)
- Induction-heated carbon tube (0.75-inch internal diameter) packed with 4-8 mesh carbon granules
- Graphite powder insulation
- Water-jacketed shell

- Vacuum pump
- Liquid nitrogen cold traps

Procedure:

- The carbon tube is packed with carbon granules and surrounded by graphite insulation within the water-jacketed shell.
- The furnace is heated to 1300 °C, and the system is evacuated to a pressure of 50 mmHg.
- Cyanuric fluoride is introduced into the heated tube at a controlled rate (e.g., 50 g/hr).
- The pyrolysis products are passed through a series of cold traps cooled with liquid nitrogen to condense the **cyanogen fluoride**, which appears as a fluffy white solid.[2]
- Unreacted starting material and byproducts such as cyanogen and CF₃CN are also collected.

Infrared (IR) Spectroscopy

Methodology: Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is employed.

Apparatus:

- FTIR spectrometer
- Gas cell with IR-transparent windows (e.g., KBr or ZnSe)
- Vacuum line for sample handling
- Schlenk line or glovebox for safe transfer of the gaseous sample

Procedure:

- The gas cell is evacuated to a high vacuum.
- A background spectrum of the empty cell is recorded.

- A small amount of **cyanogen fluoride** gas is carefully introduced into the gas cell from the cold trap via the vacuum line. The pressure should be kept low to avoid condensation and polymerization.
- The IR spectrum of the gaseous sample is recorded.
- Data is processed by subtracting the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ^{19}F NMR spectroscopy.

Apparatus:

- High-field NMR spectrometer equipped with a fluorine probe.
- High-pressure NMR tube suitable for condensed gases.
- Low-temperature apparatus for the NMR probe.
- Vacuum line for sample transfer.

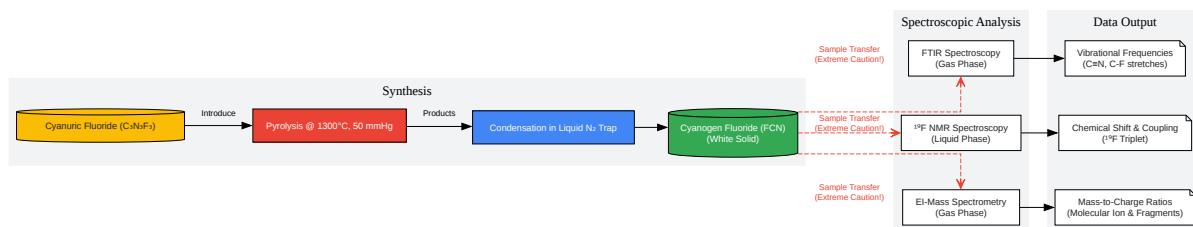
Procedure:

- A specialized high-pressure NMR tube is cooled in a liquid nitrogen bath.
- A small amount of **cyanogen fluoride** is condensed into the NMR tube from the synthesis apparatus via a vacuum line.
- The NMR tube is flame-sealed under vacuum.
- The sealed tube is carefully transferred to the NMR spectrometer, which has been pre-cooled to a low temperature (near the boiling point of FCN, -46 °C) to maintain the sample in the liquid phase.
- The ^{19}F NMR spectrum is acquired. Standard acquisition parameters for ^{19}F should be used, with consideration for the wide chemical shift range of fluorine.[\[4\]](#)

Mass Spectrometry (MS)

Methodology: Electron Ionization Mass Spectrometry (EI-MS).

Apparatus:


- Mass spectrometer with an electron ionization source.
- Gas inlet system.
- Vacuum line for sample introduction.

Procedure:

- The mass spectrometer is tuned and calibrated according to the manufacturer's instructions.
- A small amount of **cyanogen fluoride** gas is introduced into the ion source from the cold trap via a carefully controlled leak valve.
- The sample is ionized using a standard electron energy of 70 eV.
- The mass spectrum is recorded, scanning a mass range appropriate for the expected parent ion and fragments (e.g., m/z 10-100).
- The resulting fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **cyanogen fluoride**.

[Click to download full resolution via product page](#)

Synthesis and Spectroscopic Analysis Workflow for Cyanogen Fluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Cyanogen fluoride - Wikipedia [en.wikipedia.org]
- 3. Cyanogen fluoride [webbook.nist.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of Cyanogen Fluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072782#spectroscopic-data-of-cyanogen-fluoride-ir-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com